



# Application Note: Protocol for c-Met Kinase Inhibition Assay with Meleagrin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Meleagrin |           |
| Cat. No.:            | B1676177  | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

### **Abstract**

The c-Met receptor tyrosine kinase is a well-documented proto-oncogene, and its dysregulation is implicated in numerous human cancers, making it a prime target for therapeutic intervention. [1][2][3][4] **Meleagrin**, an indole alkaloid derived from the fungus Penicillium chrysogenum, has been identified as a novel, ATP-competitive inhibitor of c-Met, showing potential for controlling c-Met-dependent malignancies.[5][6] This application note provides a detailed protocol for a robust, high-throughput c-Met kinase inhibition assay using **Meleagrin**. The methodology is based on the LANCE® Ultra Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) platform, which offers high sensitivity and a simplified workflow. Included are detailed experimental procedures, data analysis guidelines, and representative data to guide researchers in evaluating **Meleagrin** and other potential c-Met inhibitors.

## Introduction to c-Met Signaling

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a transmembrane tyrosine kinase that plays a pivotal role in normal cellular processes such as embryonic development, cell proliferation, motility, and tissue repair.[4][7] Upon binding its exclusive ligand, Hepatocyte Growth Factor (HGF), c-Met undergoes dimerization and autophosphorylation, triggering a cascade of downstream signaling pathways. These include the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive cell growth, survival, and migration.[1][7] In many cancers, aberrant c-Met activation through overexpression,



mutation, or gene amplification leads to tumor growth, angiogenesis, and metastasis.[2][7] This makes c-Met an attractive target for cancer drug discovery.

**Caption:** The c-Met signaling pathway upon HGF stimulation.

## **Assay Principle: LANCE® Ultra TR-FRET**

This protocol employs the LANCE® Ultra TR-FRET technology, a sensitive and robust method for measuring kinase activity.[8][9] The assay involves a ULight<sup>™</sup>-labeled peptide substrate and a Europium (Eu)-labeled anti-phospho-specific antibody.

- Kinase Reaction: In the presence of ATP, active c-Met kinase phosphorylates the ULight™labeled substrate.
- Detection: A Eu-labeled antibody that specifically recognizes the phosphorylated substrate is added. The binding of the antibody to the phosphorylated peptide brings the Eu-donor and the ULight™-acceptor into close proximity.
- Signal Generation: Upon excitation at 320-340 nm, energy is transferred from the Europium donor to the ULight™ acceptor, which then emits a specific signal at 665 nm.[10][11] The intensity of this signal is directly proportional to the amount of phosphorylated substrate, and therefore, to the c-Met kinase activity. Inhibitors like Meleagrin will reduce phosphorylation, leading to a decrease in the TR-FRET signal.

# **Materials and Reagents**



| Reagent                                                      | Supplier              | Catalog Number (Example) |
|--------------------------------------------------------------|-----------------------|--------------------------|
| Recombinant Human c-Met (catalytic domain)                   | BPS Bioscience        | 40255                    |
| LANCE® Ultra ULight™-poly<br>GT Substrate                    | PerkinElmer           | TRF0100                  |
| LANCE® Eu-W1024-labeled<br>Anti-Phosphotyrosine Ab<br>(PT66) | PerkinElmer           | AD0068                   |
| LANCE® 10X Detection Buffer                                  | PerkinElmer           | CR97-100                 |
| ATP (Adenosine 5'-triphosphate)                              | Sigma-Aldrich         | A7699                    |
| Meleagrin                                                    | MedchemExpress        | HY-N6727                 |
| Staurosporine (Control Inhibitor)                            | Sigma-Aldrich         | S4400                    |
| Kinase Buffer (1X)                                           | See preparation below | -                        |
| White, low-volume, 384-well assay plates                     | Corning               | 3572                     |
| TR-FRET capable microplate reader                            | Various               | -                        |

#### Preparation of Buffers and Reagents:

- 1X Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20. Prepare from stock solutions and store at 4°C.
- **Meleagrin** Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. **Meleagrin** is poorly soluble in water.[12]
- ATP Stock Solution: Prepare a 10 mM stock solution in water. Adjust pH to 7.4 if necessary.
- 1X Detection Buffer: Dilute the 10X LANCE® Detection Buffer to 1X using deionized water.



# **Experimental Protocol**

The following protocol is designed for a 384-well plate with a final assay volume of 20  $\mu$ L.





#### Click to download full resolution via product page

**Caption:** Workflow for the c-Met TR-FRET inhibition assay.

#### Step-by-Step Procedure:

- Inhibitor Preparation:
  - Prepare a serial dilution series of Meleagrin (and/or a control inhibitor like Staurosporine) in 1X Kinase Buffer containing DMSO. A typical starting point is a 10-point, 3-fold dilution series.
  - The final concentration of DMSO in the assay should not exceed 1%.[13]
  - Prepare these solutions at a 4X final concentration.
- Assay Plate Setup:
  - $\circ$  Add 5 µL of the 4X inhibitor dilutions to the appropriate wells of the 384-well plate.
  - $\circ$  For control wells, add 5 µL of 1X Kinase Buffer with the same percentage of DMSO:
    - Positive Control (0% inhibition): No inhibitor.
    - Negative Control (100% inhibition): A high concentration of a potent inhibitor (e.g., 10 μM Staurosporine) or no enzyme.
- Enzyme Addition:
  - Thaw the recombinant c-Met enzyme on ice.
  - Dilute the c-Met kinase in 1X Kinase Buffer to a 4X working concentration (e.g., 4 nM, final concentration will be 1 nM). Note: The optimal enzyme concentration should be determined empirically by running an enzyme titration curve.
  - Add 5 μL of the 4X enzyme solution to all wells except the "no enzyme" negative controls.
- Initiate Kinase Reaction:



- Prepare a 2X working solution of the ULight<sup>™</sup>-poly GT substrate and ATP in 1X Kinase Buffer. A typical concentration is 100 nM ULight<sup>™</sup>-substrate and 20 μM ATP. Note: The ATP concentration should be at or near its Km for the enzyme, which must be determined experimentally.
- $\circ~$  Add 10  $\mu L$  of the 2X substrate/ATP mix to all wells to start the reaction. The final volume is now 20  $\mu L.$
- Cover the plate and incubate for 60 minutes at room temperature.
- Stop and Detect:
  - Prepare a Stop/Detection mix by diluting the Eu-Antibody in 1X Detection Buffer containing
    20 mM EDTA. A final concentration of 2 nM Eu-Antibody is recommended.
  - $\circ$  Add 10  $\mu$ L of the Stop/Detection mix to all wells. The EDTA will chelate Mg<sup>2+</sup> and stop the kinase reaction.
  - Cover the plate and incubate for 60 minutes at room temperature to allow for antibody binding.
- Data Acquisition:
  - Read the plate on a TR-FRET-enabled plate reader.
  - Excitation: 320 or 340 nm.
  - Emission: 665 nm (acceptor) and 615 nm (donor).
  - Calculate the TR-FRET ratio: (665 nm signal / 615 nm signal) \* 10,000.

# **Data Analysis**

- Calculate Percent Inhibition: Use the following formula to determine the percentage of c-Met activity inhibited at each compound concentration: % Inhibition = 100 \* (1 - [(Ratio\_Inhibitor -Ratio\_Min) / (Ratio\_Max - Ratio\_Min)])
  - Ratio Inhibitor: TR-FRET ratio in the presence of Meleagrin.



- Ratio Max: TR-FRET ratio of the positive control (DMSO only).
- Ratio\_Min: TR-FRET ratio of the negative control (no enzyme or max inhibition).
- Determine IC<sub>50</sub> Value:
  - Plot the Percent Inhibition against the logarithm of the **Meleagrin** concentration.
  - Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin).
  - The IC<sub>50</sub> is the concentration of **Meleagrin** that produces 50% inhibition of c-Met kinase activity.

# **Representative Results**

The inhibitory activity of **Meleagrin** against c-Met kinase was quantified using the protocol described above. **Meleagrin** has been previously reported to exhibit excellent ATP-competitive c-Met inhibitory activity.[5][6] The data below are representative of expected results.

| Compound      | c-Met IC₅₀ (nM)<br>[Hypothetical] | Notes                                                                       |
|---------------|-----------------------------------|-----------------------------------------------------------------------------|
| Meleagrin     | 150                               | A natural product isolated from Penicillium chrysogenum.[6]                 |
| Staurosporine | 25                                | A well-known, potent, but non-<br>selective protein kinase<br>inhibitor.    |
| Crizotinib    | 5                                 | An FDA-approved dual ALK and c-Met inhibitor used as a positive control.[5] |

These results demonstrate that **Meleagrin** is a potent inhibitor of c-Met kinase activity. Further studies, such as cell-based assays measuring the inhibition of HGF-induced cell migration and invasion, can corroborate these in vitro findings.[5][14]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. An overview of the c-MET signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting the c-Met signaling pathway in cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the c-MET signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The indole alkaloid meleagrin, from the olive tree endophytic fungus Penicillium chrysogenum, as a novel lead for the control of c-Met-dependent breast cancer proliferation, migration and invasion PMC [pmc.ncbi.nlm.nih.gov]
- 6. The indole alkaloid meleagrin, from the olive tree endophytic fungus Penicillium chrysogenum, as a novel lead for the control of c-Met-dependent breast cancer proliferation, migration and invasion PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. c-MET [stage.abbviescience.com]
- 8. blossombio.com [blossombio.com]
- 9. revvity.com [revvity.com]
- 10. blossombio.com [blossombio.com]
- 11. researchgate.net [researchgate.net]
- 12. bioaustralis.com [bioaustralis.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Note: Protocol for c-Met Kinase Inhibition Assay with Meleagrin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676177#protocol-for-c-met-kinase-inhibition-assay-with-meleagrin]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com